BenchChemオンラインストアへようこそ!

1-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Regioselective synthesis Positional isomerism SAR scaffold differentiation

1-Benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 726201-03-2, C₁₈H₁₅N₃O, MW 289.3 g/mol) is a tricyclic heterocycle belonging to the pyrimido[1,2-a]benzimidazol-4(1H)-one family—a scaffold recognized for its privileged status in medicinal chemistry due to the fusion of a pyrimidine ring with a benzimidazole moiety. The compound is characterized by a 2-methyl group on the pyrimidine ring and a 1-benzyl substituent on the imidazole nitrogen, a specific regiochemical arrangement that distinguishes it from more commonly described C-3 benzyl positional isomers.

Molecular Formula C18H15N3O
Molecular Weight 289.3 g/mol
Cat. No. B4224634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Molecular FormulaC18H15N3O
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC4=CC=CC=C4
InChIInChI=1S/C18H15N3O/c1-13-11-17(22)21-16-10-6-5-9-15(16)19-18(21)20(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3
InChIKeyCBYHIHFNAJRSJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-Benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one: Class Identity, Core Structure, and Key Differentiators


1-Benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 726201-03-2, C₁₈H₁₅N₃O, MW 289.3 g/mol) is a tricyclic heterocycle belonging to the pyrimido[1,2-a]benzimidazol-4(1H)-one family—a scaffold recognized for its privileged status in medicinal chemistry due to the fusion of a pyrimidine ring with a benzimidazole moiety [1]. The compound is characterized by a 2-methyl group on the pyrimidine ring and a 1-benzyl substituent on the imidazole nitrogen, a specific regiochemical arrangement that distinguishes it from more commonly described C-3 benzyl positional isomers. Among the broader class, pyrimido[1,2-a]benzimidazole derivatives have demonstrated a wide spectrum of biological activities including antimicrobial, anticancer, antiplatelet, and antiviral properties, making them versatile starting points for drug discovery programs [2]. The 1-benzyl substituent confers enhanced lipophilicity and may influence target selectivity relative to des-benzyl or C-3 substituted analogs.

Why 1-Benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one Cannot Be Interchanged with Generic Pyrimido[1,2-a]benzimidazole Analogs


Scientific users must avoid treating 1-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one as a freely substitutable member of the pyrimido[1,2-a]benzimidazole class. The regiochemistry of benzyl substitution critically determines both synthetic accessibility and biological target engagement. Alkylation of the pyrimido[1,2-a]benzimidazol-4-one scaffold can occur at either the N-1 or N-10 positions, producing regioisomeric products with distinct physicochemical and pharmacological profiles [1]. The 1-benzyl regioisomer places the hydrophobic benzyl group in proximity to the 2-methyl and 4-carbonyl functionalities, altering the electronic distribution of the fused ring system compared to the more commonly synthesized 3-benzyl isomer (CAS 606135-59-5). Class-level evidence demonstrates that subtle structural modifications—including substituent position—can shift GI₅₀ values by more than an order of magnitude in anticancer assays [2] and produce divergent kinase inhibition profiles across a panel of 338 human kinases [2]. Consequently, procurement of the correct regioisomer is non-negotiable for reproducible SAR studies and hit-to-lead optimization campaigns.

Quantitative Differentiation Evidence for 1-Benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one Against Key Comparators


Regiochemical Identity: 1-Benzyl vs. 3-Benzyl Positional Isomerism Defines Synthetic and Pharmacological Trajectory

1-Benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one and 3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 606135-59-5) are constitutional isomers distinguished by benzyl attachment at N-1 versus C-3, respectively. Alkylation studies on the pyrimido[1,2-a]benzimidazol-4-one core demonstrate that N-1 and N-10 are competing nucleophilic sites, producing distinct regioisomeric product series [1]. The 1-benzyl isomer features a quaternary nitrogen at position 1 bearing a benzyl substituent, which alters the π-electron distribution of the pyrimidinone ring and eliminates the N-1 hydrogen bond donor present in the 3-benzyl isomer. The review by Fedotov et al. notes that in reactions of 2-aminobenzimidazoles with unsymmetrical electrophiles, the formation of regioisomeric products is commonly observed, and structural assignment requires careful NMR spectroscopic analysis [2]. The target compound is obtained via N-alkylation under controlled conditions, whereas the 3-benzyl isomer typically arises from cyclocondensation pathways involving benzyl-substituted β-dicarbonyl precursors.

Regioselective synthesis Positional isomerism SAR scaffold differentiation

Lipophilicity Differentiation: Estimated LogP Advantage of 1-Benzyl Substitution Over Des-Benzyl Parent Compound

The introduction of a benzyl group at the N-1 position substantially increases the lipophilicity of the pyrimido[1,2-a]benzimidazol-4(1H)-one scaffold. The parent 2-methylpyrimido[1,2-a]benzimidazole (CAS 245-55-6, without the 4-oxo group) has a measured logP of 1.88, while 2-methylpyrimido[1,2-a]benzimidazole (CAS reference) has a reported logP of 1.93 . The 4-oxo-pyrimido[1,2-a]benzimidazol-4(1H)-one core (CAS 36320-82-8) has a reported logP of approximately 0.5 [1]. Addition of a benzyl substituent (calculated contribution of ~2.5–3.0 logP units based on the Hansch π constant for benzyl) is estimated to elevate the logP of the 1-benzyl derivative to the range of 3.0–4.0, a shift that is consequential for membrane permeability and CYP enzyme interactions. In contrast, the 3-benzyl isomer places the benzyl group on the electrophilic enone-like carbon, which may engage in different intramolecular electronic interactions, potentially altering the effective logP contribution compared to N-1 benzyl.

Lipophilicity Drug-likeness Physicochemical properties

Class-Level Antimicrobial Activity: Pyrimido[1,2-a]benzimidazole Scaffold Demonstrates MIC Values Against Drug-Resistant Bacterial and Fungal Strains

Recent studies on 1,4-dihydropyrimido[1,2-a]benzimidazole derivatives—closely related to the target compound—have established quantitative antimicrobial benchmarks. In a 2025 study, derivatives IVa–IVo were evaluated by minimum inhibitory concentration (MIC) determination against Gram-positive (S. aureus, S. pyogenes), Gram-negative (E. coli, P. aeruginosa), and fungal strains (C. albicans, A. niger, A. clavatus). Compounds IVj, IVb, and IVl demonstrated significant antimicrobial activity with MIC values comparable to standard antibiotics against S. aureus, S. pyogenes, and E. coli [1]. Separately, the 2-methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one series exhibited profound antimicrobial activity against B. subtilis, S. aureus, P. diminuta, and E. coli in in vitro evaluation [2]. A QSAR model derived from this series established a tri-parametric correlation between molecular descriptors and antibacterial potency, providing a predictive framework for structural optimization. The 1-benzyl substitution pattern offers a distinct point of diversification for further antimicrobial SAR exploration, as the benzyl moiety can engage in π-stacking interactions with bacterial enzyme active sites that are not accessible to des-benzyl analogs.

Antimicrobial MIC Antibacterial drug discovery

Class-Level Antiplatelet Activity: Quantitative IC₅₀ Benchmarks for Pyrimido[1,2-a]benzimidazol-4-one Derivatives Against Human Platelet Aggregation

The pyrimido[1,2-a]benzimidazol-4(10H)-one scaffold has been extensively characterized for antiplatelet activity. Di Braccio et al. synthesized 10-substituted 2-(1-piperazinyl)pyrimido[1,2-a]benzimidazol-4(10H)-ones 6a–o and evaluated their inhibitory activity on human platelet aggregation induced in platelet-rich plasma by three physiological agonists [1]. The best-performing compounds achieved IC₅₀ values of 12 ± 5 μM (ADP-induced aggregation), 8 ± 1 μM (collagen-induced), and 11 ± 6 μM (calcium ionophore A23187-induced). Nine of fifteen derivatives (6g–o) showed good inhibitory properties across all three agonists tested. The patent literature further establishes that 3,4-dihydropyrimido[1,2-a]benzimidazole derivatives bearing substituents at positions 6–9 inhibit platelet aggregation and may be useful in thrombosis treatment [2]. The 1-benzyl-substituted analog provides a distinct N-1 derivatization strategy that complements the 10-substituted series explored by Di Braccio, potentially accessing different binding modes within the platelet PDE3 catalytic site.

Antiplatelet Thrombosis Cardiovascular drug discovery

Class-Level Anticancer Activity: Sub-Micromolar GI₅₀ Values Achieved by Pyrimido[1,2-a]benzimidazole Derivatives Against Leukemia Cell Lines

The anticancer potential of the pyrimido[1,2-a]benzimidazole scaffold has been rigorously quantified in recent studies. Shaldam et al. evaluated 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives (5a–p) at the NCI-DTP, followed by IC₅₀ determination against a panel of five human acute leukemia cell lines (HL60, MOLM-13, MV4-11, CCRF-CEM, THP-1) [1]. Compound 5h demonstrated effective anti-tumor activity across all tested human cancer cell lines with a GI₅₀ range of 0.35 to 9.43 μM, including superior sub-micromolar activity toward leukemia. Compounds 5e–h achieved single-digit micromolar GI₅₀ values across all five tested cell lines. Kinase profiling across 338 human kinases identified BMX kinase as the target for compounds 5e and 5h, while no significant activity was observed against FLT3-ITD, ABL, CDK2, or GSK3 kinases. Separately, Gadde et al. identified pyrimido[1,2-a]benzimidazole derivative 3a with IC₅₀ ≤ 2 μM against neuroblastoma cells and USP5 binding Kd = 0.47 μM [2]. The 1-benzyl substitution provides a unique vector for hydrophobic interactions that may further enhance BMX kinase binding compared to the 2,4-diaryl series.

Anticancer Anti-leukemia Kinase inhibition

Green Synthetic Accessibility: Ionic Liquid-Mediated Synthesis Provides High Yield and Recyclable Reaction Medium for Pyrimido[1,2-a]benzimidazole Derivatives Including N-1 Substituted Analogs

The synthesis of pyrimido[1,2-a]benzimidazole derivatives, including N-1 substituted analogs, has been demonstrated using 1-benzyl-3-methylimidazolium tetrafluoroborate ([bmim]⁺ BF₄⁻) as an efficient and green reaction medium [1]. This ionic liquid-mediated protocol achieves high yields of pyrimido[1,2-a]benzimidazole products with simple workup procedures, and the ionic liquid is easily separated and reused, offering advantages over traditional volatile organic solvent-based methods. The structures of products were characterized by IR, ¹H NMR, and HRMS spectroscopy. In contrast, the synthesis of 3-benzyl isomers typically requires cyclocondensation under thermal fusion conditions (150–170 °C, 5 h) as described in earlier literature [2]. The differential synthetic accessibility of the 1-benzyl isomer via mild ionic liquid conditions represents a distinct advantage for both laboratory-scale synthesis and potential scale-up, reducing reaction temperatures, improving safety profiles, and enhancing overall process greenness.

Green chemistry Ionic liquid synthesis Scalable production

Evidence-Backed Research and Industrial Application Scenarios for 1-Benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one


Medicinal Chemistry: Kinase-Focused Anticancer Lead Optimization Requiring Hydrophobic Benzyl Pharmacophore at N-1

Research groups pursuing pyrimido[1,2-a]benzimidazole-based anticancer leads can deploy 1-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one as a structurally authenticated N-1 substituted scaffold for SAR expansion. The class has demonstrated GI₅₀ values as low as 0.35 μM against leukemia cell lines with BMX kinase identified as a relevant target [1]. The N-1 benzyl substituent provides a distinct hydrophobic vector for probing BMX kinase and USP5 binding pockets, complementing the 2,4-diaryl substitution pattern that dominates published anticancer SAR. The correct regioisomer is essential: procurement of the 3-benzyl isomer would misdirect SAR interpretation due to fundamentally different hydrogen bonding and electronic properties.

Antiplatelet Drug Discovery: Evaluating N-1 Substitution as a Novel Diversification Strategy for PDE3 Inhibition

The pyrimido[1,2-a]benzimidazol-4-one scaffold has established antiplatelet credentials with IC₅₀ values of 8–12 μM against collagen-, ADP-, and A23187-induced human platelet aggregation [2]. The 1-benzyl derivative enables exploration of the N-1 position as a structural diversification point distinct from the extensively studied N-10 substitution series. Molecular modeling against PDE3B (PDB structure available) can guide rational design, with the benzyl group potentially engaging a hydrophobic sub-pocket not accessed by 10-substituted analogs [2]. This compound is recommended for in vitro platelet aggregation screening as a head-to-head comparator with existing 10-substituted leads.

Antimicrobial Resistance Programs: Expanding the Pyrimido[1,2-a]benzimidazole Arsenal Against Drug-Resistant Pathogens

With MIC values comparable to standard antibiotics demonstrated by 1,4-dihydropyrimido[1,2-a]benzimidazole derivatives against S. aureus, S. pyogenes, and E. coli [3], the 1-benzyl analog represents a structurally distinct entry point for antimicrobial SAR. The benzyl group may enhance bacterial membrane penetration through increased lipophilicity (estimated logP 3.0–4.0) relative to des-benzyl parent compounds. The QSAR model established for the 2-methyl-3-substituted series [4] provides a computational framework that can be extended to N-1 substituted derivatives, enabling predictive optimization of antibacterial potency.

Green Chemistry Process Development: Ionic Liquid-Mediated Derivative Synthesis for Scale-Up Feasibility Studies

Industrial research groups evaluating scalable routes to pyrimido[1,2-a]benzimidazole derivatives should consider 1-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one as a model substrate for ionic liquid-mediated process development. The demonstrated synthesis using [bmim]⁺ BF₄⁻ as a recyclable reaction medium [5] offers a greener alternative to traditional thermal fusion methods. Process chemists can use this compound to benchmark reaction yields, ionic liquid recyclability, and product purity against established synthetic routes, enabling life cycle assessment comparisons and techno-economic evaluation of green manufacturing approaches for this compound class.

Quote Request

Request a Quote for 1-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.